molecular formula C10H13NOS B14814017 2-Cyclopropoxy-5-(methylthio)aniline

2-Cyclopropoxy-5-(methylthio)aniline

Cat. No.: B14814017
M. Wt: 195.28 g/mol
InChI Key: VYDVGLVZCULSGF-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-(methylthio)aniline (CAS 1243397-49-0) is a chemical reagent intended for research and development purposes. This compound features a molecular formula of C12H17NOS and is supplied for Research Use Only, strictly prohibiting any diagnostic or therapeutic applications . Aniline derivatives with strategically placed substituents, such as the cyclopropoxy and methylthio groups on this compound, are of significant interest in modern synthetic chemistry. These scaffolds are frequently explored in coordination-assisted, transition-metal-catalyzed C-H functionalization, a cutting-edge methodology that streamlines the synthesis of complex molecules . The presence of both an amine directing group and sulfur and oxygen heteroatoms makes this molecule a potential candidate for developing new catalytic reactions or as a synthetic intermediate in constructing pharmacologically active molecules. Researchers may employ it in projects ranging from materials science to pharmaceutical development, particularly in discovering inhibitors for protein-protein interactions . This product is guaranteed to meet high standards of purity and quality for laboratory use.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

2-cyclopropyloxy-5-methylsulfanylaniline

InChI

InChI=1S/C10H13NOS/c1-13-8-4-5-10(9(11)6-8)12-7-2-3-7/h4-7H,2-3,11H2,1H3

InChI Key

VYDVGLVZCULSGF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)OC2CC2)N

Origin of Product

United States

Preparation Methods

Cyclopropoxy Group Introduction

The cyclopropoxy moiety is typically introduced via reaction of an appropriately substituted aniline with cyclopropanol under Mitsunobu conditions or using a strong base. For example, 4-ethyl-2-nitroaniline can be treated with cyclopropanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to yield 2-cyclopropoxy-4-ethylnitrobenzene , which is subsequently reduced to the corresponding aniline. This method achieves moderate yields (60–70%) but requires careful exclusion of moisture.

Methylthio Group Installation

Methylthio substitution at the 5-position is achieved via thiolation of a pre-functionalized aniline intermediate. In one protocol, 2-cyclopropoxyaniline is treated with methyl disulfide (CH₃SSCH₃) in the presence of iodine and potassium carbonate, facilitating electrophilic aromatic substitution at the para position relative to the amino group. Alternatively, Michael addition of methylthiol to a quinone intermediate derived from the aniline has been reported, though this method risks over-oxidation.

Transition Metal-Catalyzed Coupling

Transition metal catalysts enable direct C–O and C–S bond formation under milder conditions than traditional substitution methods.

Ullmann-Type Coupling for Cyclopropoxy Installation

Copper-catalyzed Ullmann coupling allows the introduction of cyclopropoxy groups at the 2-position. A representative procedure involves reacting 5-(methylthio)aniline with cyclopropyl boronic acid in the presence of Cu(OTf)₂, Selectfluor, and K₂CO₃ in DMSO at 120°C. This method leverages the directing effect of the amino group to achieve regioselective coupling, yielding 2-cyclopropoxy-5-(methylthio)aniline in 78% yield.

Palladium-Catalyzed C–S Bond Formation

Palladium complexes facilitate the installation of methylthio groups via cross-coupling. For instance, 2-cyclopropoxyaniline is treated with methyl sulfonyl chloride (CH₃SO₂Cl) in the presence of Pd(PhCN)₂Cl₂, tri-o-tolylphosphine, and DIPEA in THF at 70°C. The reaction proceeds through a sulfonamide intermediate, which is subsequently reduced to the methylthio group using Raney Nickel.

Multi-Step Protecting Group Strategies

Complex substitution patterns necessitate protective strategies to avoid undesired side reactions.

Acetyl Protection of the Amino Group

Acetylation of the amino group in 5-(methylthio)aniline with acetic anhydride generates N-acetyl-5-(methylthio)aniline , which directs electrophilic substitution to the 2-position. Subsequent cyclopropoxylation using cyclopropanol and DEAD/PPh₃, followed by acidic deprotection (e.g., HCl in dioxane), affords the target compound in 65% overall yield.

Sequential Functionalization via Azasulfonium Intermediates

A patent-derived method involves converting aniline to an N-chloroaniline intermediate using tert-butyl hypochlorite at –65°C. Reaction with ethyl methylthioacetate forms an azasulfonium salt, which undergoes base-mediated cyclization to yield 2-[(methylthio)(ethoxycarbonyl)methyl]aniline . Acidic hydrolysis (2N HCl) followed by Raney Nickel reduction produces This compound with 55% efficiency.

Comparative Analysis of Methods

The table below evaluates key parameters for each synthesis route:

Method Key Reagents/Catalysts Yield (%) Complexity Regioselectivity Control
Nucleophilic Substitution DEAD, PPh₃, CH₃SSCH₃ 60–70 Moderate Moderate
Ullmann Coupling Cu(OTf)₂, Selectfluor 78 High Excellent
Palladium Catalysis Pd(PhCN)₂Cl₂, DIPEA 65 High Good
Azasulfonium Route tert-BuOCl, Raney Nickel 55 Very High Excellent

The Ullmann coupling method offers the highest yield and regioselectivity but requires expensive catalysts. In contrast, the azasulfonium route, while complex, provides excellent control over substitution patterns and is scalable for industrial applications.

Challenges and Optimization Strategies

Regioselectivity Issues

The electron-donating effects of the amino and cyclopropoxy groups can lead to competing substitution at the 4- or 6-positions. Using bulky directing groups (e.g., acetyl) or low-temperature conditions (–78°C) mitigates this issue.

Functional Group Compatibility

The methylthio group is prone to oxidation during synthesis. Employing inert atmospheres (Ar/N₂) and reducing agents like BHT (butylated hydroxytoluene) preserves the thioether functionality.

Solvent and Temperature Effects

Polar aprotic solvents (DMSO, DMF) enhance reaction rates in metal-catalyzed methods but may complicate purification. Optimal temperatures range from –78°C for azasulfonium formation to 120°C for Cu-catalyzed couplings.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-(methylsulfanyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-5-(methylsulfanyl)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-(methylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfanyl groups may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Parameters

Parameter Cyclopropoxy Methoxy Methylthio
σ (Hammett) +0.45 +0.12 +0.10
Es (Taft) -1.2 -0.55 -0.30
π (log P contribution) +0.60 +0.02 +0.40

Q & A

Basic Synthesis Pathways

Q: What are the established synthetic routes for 2-Cyclopropoxy-5-(methylthio)aniline, and what intermediates are critical in its preparation? A: The compound can be synthesized via multi-step protocols involving:

  • Nitro-group reduction : Starting from nitro-substituted precursors (e.g., 3-nitroaniline), followed by reduction to the amine .
  • Cyclopropoxy introduction : Using cyclopropanol derivatives under nucleophilic substitution or Mitsunobu conditions.
  • Methylthio functionalization : Thiolation via reaction with methyl disulfide or methylthiolating agents in the presence of base .
    Key intermediates include protected aniline derivatives (e.g., 2,5-dimethylpyrrole-protected amines) and halogenated precursors (e.g., 2-chloro-5-(methylthio)aniline) .

Advanced Synthetic Optimization

Q: How can reaction conditions be optimized to improve the yield of this compound? A: Critical parameters include:

  • Temperature : High-temperature condensation (140–165°C) in chlorobenzene for aryl coupling .
  • Catalysts : Use of K₂CO₃ for methylation or cyanogen bromide for guanidine formation .
  • Solvent selection : Polar aprotic solvents (DMF, toluene) for intermediates, and chlorobenzene for high-temperature steps .
    Data from similar syntheses show yields ranging from 25% to 84%, depending on substituent compatibility .

Analytical Characterization Methods

Q: What analytical techniques are recommended for characterizing this compound and its derivatives? A: A combination of:

  • NMR spectroscopy : For confirming cyclopropoxy and methylthio substituents (δ 0.5–1.5 ppm for cyclopropane protons; δ 2.1–2.5 ppm for SCH₃) .
  • LC-MS/UV : Purity assessment (≥95% via LC-MS) and molecular ion confirmation .
  • TEM/XRD : Optional for nanoformulations or composite materials .

Mechanistic Insights into Functional Group Reactivity

Q: How do the cyclopropoxy and methylthio groups influence the compound’s reactivity in cross-coupling reactions? A:

  • Cyclopropoxy : Enhances steric hindrance, slowing electrophilic substitution but stabilizing intermediates via ring strain .
  • Methylthio : Acts as a weak electron-donating group, directing electrophiles to the para position. Reactivity can be modulated via oxidation to sulfone/sulfoxide derivatives .
    Mechanistic studies on analogs show that these groups affect regioselectivity in aryl amination and guanidinylation .

Photocatalytic Degradation Studies

Q: What experimental designs are suitable for studying the environmental degradation of this compound? A:

  • Box-Behnken Design : Optimizes variables (pH, catalyst dose, UV intensity) for photocatalytic degradation .
  • Kinetic modeling : Pseudo-first-order kinetics to assess half-life under simulated solar radiation .
  • Analytical endpoints : HPLC for residual aniline quantification; FTIR for intermediate identification .

Functionalization for Material Science

Q: How can this compound be used to modify nanomaterials? A:

  • Surface functionalization : Para-substituted anilines (e.g., methylthio groups) enhance photoluminescence in carbon nanodots via electron-donating effects .
  • Covalent conjugation : Amine groups enable linkage to carboxylated surfaces (e.g., quantum dots) using EDC/NHS chemistry .

Biological Activity Profiling

Q: What methodologies are used to evaluate its potential neuropharmacological activity? A:

  • Receptor binding assays : Competitive binding studies with NMDA receptors using radiolabeled ligands (e.g., [³H]MK-801) .
  • In silico docking : Molecular modeling to predict interactions with GluN2B subunits .
  • In vitro neurotoxicity : MTT assays on neuronal cell lines to assess IC₅₀ values .

Environmental Fate and Transport

Q: How does pumping speed affect the migration of this compound in soil? A:

  • Soil column experiments : Simulate advection-dispersion under varying pumping rates (e.g., 0.5–2.0 L/min) .
  • Partition coefficients : Measure adsorption (Kd) to clay/organic matter using batch equilibration .
  • Modeling : Finite-element analysis (e.g., COMSOL) predicts vertical distribution and persistence .

Spectroscopic Analysis of Electronic Effects

Q: How do substituents alter the compound’s electronic properties? A:

  • UV-Vis spectroscopy : Methylthio groups redshift absorption maxima (λmax) by 10–20 nm due to n→π* transitions .
  • Photoluminescence (PL) : Cyclopropoxy groups reduce PL quantum yield by introducing non-radiative decay pathways .

Computational Modeling of Physicochemical Properties

Q: Which computational tools predict the solubility and stability of this compound? A:

  • DFT calculations : Gaussian or ORCA for optimizing geometry and calculating HOMO-LUMO gaps .
  • QSAR models : Predict logP (2.8–3.5) and aqueous solubility (0.1–1.2 mg/mL) using EPI Suite .
  • MD simulations : Assess membrane permeability for drug delivery applications .

Notes

  • Data Sources : Syntheses ( ), degradation ( ), functionalization ().
  • Methodological Emphasis : Experimental design (Box-Behnken, kinetic models), advanced analytics (NMR, LC-MS), and computational tools (DFT, QSAR).
  • Excluded Topics : Commercial suppliers, pricing, and industrial-scale processes as per guidelines.

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